molecular formula C26H27FN2 B3120725 1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 27064-96-6

1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B3120725
CAS No.: 27064-96-6
M. Wt: 386.5 g/mol
InChI Key: GGYPVQFLPDMNDG-JXMROGBWSA-N
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Description

1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a useful research compound. Its molecular formula is C26H27FN2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Flunarizine Impurity B is known to interact with various enzymes, proteins, and other biomolecules . It is a selective calcium entry blocker with calmodulin binding properties . This interaction with calcium channels and calmodulin plays a significant role in its biochemical reactions .

Cellular Effects

Flunarizine Impurity B has been observed to have effects on various types of cells and cellular processes . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Flunarizine Impurity B involves its ability to physically plug the channel of extracellular calcium influx through myocardial and vascular membrane pores . This leads to a decrease in intracellular calcium, which inhibits the contractile processes of smooth muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Flunarizine Impurity B has been observed to have temporal effects . It is used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies

Dosage Effects in Animal Models

In animal models, the effects of Flunarizine Impurity B vary with different dosages . It has been observed to have a robust inhibitory effect on hyperlocomotion induced by both amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion

Metabolic Pathways

Flunarizine Impurity B is involved in the flunarizine H1-antihistamine action pathway . It interacts with various enzymes and cofactors in this pathway

Properties

IUPAC Name

1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYPVQFLPDMNDG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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